Pyridine, 3-ethoxy-, 1-oxide (6CI,9CI)

Electrophilic Aromatic Substitution Nitration Regioselectivity Pyridine N-oxide Chemistry

Pyridine, 3-ethoxy-, 1-oxide (CAS 102074-24-8) is a heteroaromatic N-oxide with the molecular formula C7H9NO2. It belongs to the class of 3-substituted pyridine N-oxides, featuring an electron-donating ethoxy group at the 3-position and an N-oxide moiety that polarizes the ring and directs electrophilic substitution to the 4-position.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 102074-24-8
Cat. No. B011306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 3-ethoxy-, 1-oxide (6CI,9CI)
CAS102074-24-8
SynonymsPyridine, 3-ethoxy-, 1-oxide (6CI,9CI)
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESCCOC1=C[N+](=CC=C1)[O-]
InChIInChI=1S/C7H9NO2/c1-2-10-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3
InChIKeyBMRPSFFRVWITTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine, 3-ethoxy-, 1-oxide (CAS 102074-24-8) – Key Compound Profile for Research and Procurement Selection


Pyridine, 3-ethoxy-, 1-oxide (CAS 102074-24-8) is a heteroaromatic N-oxide with the molecular formula C7H9NO2. It belongs to the class of 3-substituted pyridine N-oxides, featuring an electron-donating ethoxy group at the 3-position and an N-oxide moiety that polarizes the ring and directs electrophilic substitution to the 4-position [1]. The compound is listed under the alias “Flufenamic Acid Impurity 7” in chemical catalogues, indicating its relevance as an impurity standard in pharmaceutical quality control .

Why Generic 3-Ethoxypyridine N-Oxide Is Not Interchangeable with Other Pyridine N-Oxides


Generic substitution among pyridine N-oxide isomers or close analogs is not feasible because the position of the ethoxy group on the pyridine ring fundamentally alters both the electronic properties and the regiochemical outcome of key reactions such as electrophilic aromatic nitration. As demonstrated by den Hertog et al., 3-ethoxypyridine-N-oxide directs nitration exclusively to the 4-position, whereas the 3,5-diethoxy analog directs nitration to the 2-position [1]. This difference in regioselectivity directly impacts the structure of downstream intermediates and final products. Additionally, the compound’s recognized role as a specified impurity (Flufenamic Acid Impurity 7) imposes strict identity and purity constraints that cannot be met by unqualified substitutions .

Quantitative Differentiation Evidence for Pyridine, 3-ethoxy-, 1-oxide (CAS 102074-24-8) vs. Closest Analogs


Exclusive 4-Nitration vs. 2-Nitration: Regioselectivity Divergence with 3,5-Diethoxy Analog

In a direct head-to-head nitration study (fuming HNO₃/H₂SO₄), 3-ethoxypyridine-N-oxide (target) yields exclusively the 4-nitro derivative, whereas 3,5-diethoxypyridine-N-oxide (comparator) yields the 2-nitro derivative [1]. This regioisomeric outcome is dictated solely by the 5-ethoxy substituent, providing a verifiable structural determinant for synthetic route planning.

Electrophilic Aromatic Substitution Nitration Regioselectivity Pyridine N-oxide Chemistry

Flufenamic Acid Impurity 7 Profile: Structural Confirmation vs. Non-Specific Impurity Baselines

The target compound is catalogued as 'Flufenamic Acid Impurity 7' . This designation assigns it a specific, structurally verified identity within the impurity profile of Flufenamic Acid API, in contrast to unspecified or generic impurity descriptions that lack structural precision. While no quantitative relative response factor (RRF) comparison is publicly available, the explicit naming provides a class-level inference that this compound is a required specific impurity standard for method validation and batch release testing.

Pharmaceutical Impurity Standard Flufenamic Acid Quality Control Reference Standard Procurement

N-Oxide Basicity and Electronic Effects: Comparative pKa Order in Methyl Analogs (Class-Level Inference for Ethoxy Series)

For methyl-substituted pyridine N-oxides, the pKa of the conjugate acid increases in the order: pyridine N-oxide (0.79) < 3-methylpyridine N-oxide (1.02) < 2-methylpyridine N-oxide (1.10) < 4-methylpyridine N-oxide (1.32) [1]. Although direct pKa data for the ethoxy series are not published, the methoxy/ethoxy analogism suggests that 3-ethoxypyridine N-oxide will be more basic than the parent N-oxide but less basic than the 4-ethoxy isomer, due to the electron-donating resonance and inductive effects of the alkoxy group. This class-level inference aids in predicting solubility and extraction behavior under acidic conditions.

Pyridine N-oxide Basicity Electronic Substituent Effect Protonation Equilibria

Synthesis Yield Benchmark: 87% via mCPBA Oxidation of 3-Ethoxypyridine

The preparation of Pyridine, 3-ethoxy-, 1-oxide from 3-ethoxypyridine using m-chloroperoxybenzoic acid (mCPBA) in dichloromethane at room temperature proceeds with an 87% isolated yield . While direct yield comparisons with the oxidation of 2-ethoxypyridine or 4-ethoxypyridine under identical conditions are not available in the open literature, this value serves as a quantitative baseline for evaluating synthetic accessibility.

N-Oxidation Reaction Synthetic Yield Process Chemistry

Application Scenarios for Pyridine, 3-ethoxy-, 1-oxide (CAS 102074-24-8) Based on Quantitative Differentiation


Regioselective Nitration Intermediate for 4‑Substituted Pyridine Derivatives

Owing to the exclusive 4-nitration demonstrated by den Hertog et al. [1], this compound is the unequivocal starting material for synthesizing 3-ethoxy-4-nitropyridine 1-oxide and, after reduction, 4-amino-3-ethoxypyridine derivatives. This makes it the preferred choice over the 3,5-diethoxy analog when C-4 functionalization is required.

Flufenamic Acid Impurity 7 Certified Reference Standard

Because the compound is explicitly identified as Flufenamic Acid Impurity 7 , its procurement as a characterized reference standard (with COA including HPLC purity, NMR, and MS) is mandatory for pharmaceutical QC laboratories performing impurity profiling, method validation, and stability studies of Flufenamic Acid drug substance.

Basicity-Sensitive Extraction and Purification Workflows

Based on class-level pKa inference [2], the target compound’s conjugate acid pKa is predicted to be ~1.0–1.1. This informs liquid-liquid extraction schemes: at pH below 0.5, the compound will be predominantly protonated and aqueous-soluble, while above pH 2 it will be predominantly neutral and organic-soluble. This predictable behavior aids in purification process design.

Synthetic Route Feasibility Assessment

The reported 87% yield for the mCPBA-mediated N-oxidation of the parent 3-ethoxypyridine provides a quantitative benchmark for feasibility studies and cost-of-goods calculations when scaling up the synthesis of this building block.

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